molecular formula C11H13NO3 B1595713 Methyl 2-(dimethylcarbamoyl)benzoate CAS No. 26593-43-1

Methyl 2-(dimethylcarbamoyl)benzoate

Cat. No. B1595713
CAS RN: 26593-43-1
M. Wt: 207.23 g/mol
InChI Key: HJPZFXYWMRWNHV-UHFFFAOYSA-N
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Description

Methyl 2-(dimethylcarbamoyl)benzoate is a chemical compound with the molecular formula C11H13NO3 and a molecular weight of 207.23 .


Molecular Structure Analysis

Methyl 2-(dimethylcarbamoyl)benzoate contains a total of 31 bonds, including 16 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), and 1 tertiary amide .

Scientific Research Applications

Crystal Engineering and High Pressure Studies

  • Under high pressure, Methyl 2-(carbazol-9-yl)benzoate transforms from a Z′ = 8 structure to a Z′ = 2 structure. This indicates potential applications in crystal engineering and exploring material properties under varying pressures (Johnstone et al., 2010).

Synthesis and Molecular Interactions

  • Methyl 2-(dimethylcarbamoyl)benzoate is involved in studies of molecular interactions, like intramolecular sulphur(IV)-oxygen interactions in various sulphoxides and sulphilimines, which could be critical in understanding and designing molecular structures (Kucsman et al., 1984).

Electrochemical Properties

  • The electrochromic properties of polymers derivatised with Methyl Red, a derivative of Methyl 2-(dimethylcarbamoyl)benzoate, have been investigated for potential applications in pH sensors and other electrochemical devices (Almeida et al., 2017).

Organic Synthesis

  • Methyl benzoate, closely related to Methyl 2-(dimethylcarbamoyl)benzoate, is used in various organic syntheses, such as the preparation of RNA and DNA mixtures, highlighting its role in nucleic acid chemistry and potential pharmaceutical applications (Kempe et al., 1982).

Tuberculostatic Activity

  • Derivatives of Methyl benzoate have been explored for their activity against Mycobacterium tuberculosis, suggesting potential applications in the development of new antimicrobial agents (Gobis et al., 2011).

properties

IUPAC Name

methyl 2-(dimethylcarbamoyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-12(2)10(13)8-6-4-5-7-9(8)11(14)15-3/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJPZFXYWMRWNHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC=C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50181156
Record name Phthalamic acid, N,N-dimethyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50181156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(dimethylcarbamoyl)benzoate

CAS RN

26593-43-1
Record name Phthalamic acid, N,N-dimethyl-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026593431
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phthalamic acid, N,N-dimethyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50181156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H TAMURA, T IWAKAWA, Y HAYASE - … and pharmaceutical bulletin, 1990 - jstage.jst.go.jp
A new class of sulfonamides, N 2-arylsulfonyl-N 1, N 1-disubstituted ethoxalamidines, was synthesized by reaction of arylsulfonyl isocyanates with N, N-disubstituted ethyl oxamates. It …
Number of citations: 6 www.jstage.jst.go.jp

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